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molecular formula C11H21N B8621443 Pinane-3-(methylamine) CAS No. 61299-72-7

Pinane-3-(methylamine)

Cat. No. B8621443
M. Wt: 167.29 g/mol
InChI Key: MUOITVAMHSVXLO-UHFFFAOYSA-N
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Patent
US04081477

Procedure details

300 g of ethanol and 50 g of Raney cobalt are introduced into a high pressure vessel of 2.5 liters capacity and the air is flushed out with nitrogen. The reaction mixture is then heated to 80° C and placed under a hydrogen pressure of 150 atmospheres. 200 g of (+)-3-formylpinane are introduced in the course of 6 hours and after a further 2 hours the reaction mixture is cooled and the pressure is released. 650 g of a mixture are obtained; its fractional distillation gives 106 g of (+)-3-aminomethylpinane boiling at from 110° to 111° C/20 mm Hg. 120 g of the 3-aminomethylpinane are dissolved in 1.3 l of pentane and dry hydrogen chloride is passed into the solution at from 0° to 5° C, whilst stirring. When free amine is no longer detectable the crystals produced are filtered off and dried. 142 g of (+)-3-aminomethylpinane hydrochloride of optical rotation [α]D23 = + 35.4° (c = 1, methanol) are obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:5]([C:6]2([CH3:11])[CH3:10])[CH:4]1[CH3:12].[ClH:13]>CCCCC>[ClH:13].[NH2:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:5]([C:6]2([CH3:11])[CH3:10])[CH:4]1[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
NCC1C(C2C(C(C1)C2)(C)C)C
Name
Quantity
1.3 L
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed into the solution at from 0° to 5° C
CUSTOM
Type
CUSTOM
Details
produced
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1C(C2C(C(C1)C2)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 142 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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